Product packaging for Eleganodiol(Cat. No.:)

Eleganodiol

Cat. No.: B1259725
M. Wt: 236.35 g/mol
InChI Key: LFGFKWGAGHTKPW-KFWWJZLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eleganodiol is a sesquiterpenoid compound of significant interest in natural product and medicinal chemistry research. It was first isolated from the plant Gonospermum elegans . This compound belongs to the elegan-type class of natural products, and efficient total syntheses have been established, facilitating its availability for scientific study . A primary area of investigation for this compound is its potential cytotoxic activity. Research on HL-60 human promyelocytic leukemia cells indicates that this compound can induce morphological changes and internucleosomal DNA fragmentation, which are characteristic markers of apoptotic cell death . This suggests that this compound may act by triggering programmed cell death in certain cancer cell lines, making it a valuable probe for studying anticancer mechanisms. Researchers utilize this compound to explore the structure-activity relationships of sesquiterpenoids and their biological targets. Its well-defined structure serves as a key intermediate in the synthesis of related elegan-type compounds, supporting broader pharmacological studies . This product is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1259725 Eleganodiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,5R,9R)-2,6-dimethylidene-9-prop-1-en-2-ylcyclodecane-1,5-diol

InChI

InChI=1S/C15H24O2/c1-10(2)13-7-5-11(3)14(16)8-6-12(4)15(17)9-13/h13-17H,1,3-9H2,2H3/t13-,14-,15+/m1/s1

InChI Key

LFGFKWGAGHTKPW-KFWWJZLASA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC(=C)[C@@H](CCC(=C)[C@H](C1)O)O

Canonical SMILES

CC(=C)C1CCC(=C)C(CCC(=C)C(C1)O)O

Synonyms

eleganodiol

Origin of Product

United States

Isolation and Biological Origin of Eleganodiol

Phytochemical Sources and Biogeographical Distribution of Eleganodiol

Isolation from Gonospermum elegans (Sesquiterpene Classification)

This compound was first isolated as a new sesquiterpene from the plant species Gonospermum elegans. nih.govacs.org This plant is a member of the Asteraceae family and is endemic to the Canary Islands, Spain. The isolation of this compound was part of a broader phytochemical investigation of this species, which also led to the identification of several other sesquiterpenoid derivatives, including three new sesquiterpene lactones named eleganolactone A, eleganolactone B, and elegain. nih.govacs.org

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in determining its molecular structure. nih.govacs.orgnih.govresearchgate.netnih.gov Specifically, the analysis was performed on the acetate (B1210297) derivative of this compound to facilitate the structural determination. nih.govacs.org This initial study established this compound as a sesquiterpenoid, a C15 terpenoid, based on its chemical structure and biogenetic origin within Gonospermum elegans.

Reported Identification in Bifurcaria bifurcata (Diterpene Classification)

In addition to its discovery as a sesquiterpene in terrestrial plants, a closely related compound, also referred to as eleganediol, has been identified in the brown alga Bifurcaria bifurcata. This seaweed is commonly found on the Atlantic coasts. However, the compound isolated from this marine source is classified as a linear diterpene, a C20 terpenoid. This classification difference highlights the structural diversity of natural products and the potential for different biosynthetic pathways in unrelated organisms.

The research on Bifurcaria bifurcata has revealed a rich chemical profile of linear diterpenes, with eleganediol being one of the identified constituents. Other related diterpenes, such as eleganolone (B1236103), have also been isolated from this alga. The identification and structural analysis of these diterpenes from Bifurcaria bifurcata were also conducted using modern spectroscopic techniques.

Source OrganismClassificationCompound(s) IsolatedBiogeographical Location
Gonospermum elegansSesquiterpeneThis compound, Eleganolactone A, Eleganolactone B, ElegainCanary Islands, Spain
Bifurcaria bifurcataDiterpeneEleganediol, EleganoloneAtlantic Coasts

Advanced Extraction and Chromatographic Purification Methodologies for this compound

The isolation of this compound and its related compounds from their natural sources involves a multi-step process of extraction and purification. The specific methodologies are tailored to the chemical properties of the target compounds and the matrix of the source material.

For the isolation of sesquiterpenoids, including this compound from Gonospermum elegans, the typical procedure begins with the extraction of the dried plant material using organic solvents. This is followed by a series of chromatographic techniques to separate the complex mixture of phytochemicals. While the specific details for this compound's purification from Gonospermum elegans involve standard chromatographic procedures, studies on similar compounds from other plant sources often employ a combination of:

Solvent Partitioning: To separate compounds based on their polarity.

Column Chromatography: Often using silica (B1680970) gel as the stationary phase to achieve initial separation.

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

In the case of the diterpenes from Bifurcaria bifurcata, a common strategy employed is bioassay-guided fractionation . This approach involves a stepwise separation of the crude extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until the pure, active compound is isolated. The extraction and purification of diterpenes from this alga frequently involves:

Extraction: Using solvents such as ethyl acetate or a mixture of dichloromethane (B109758) and methanol.

Chromatographic Techniques: Including flash column chromatography and preparative HPLC to isolate individual diterpenes.

The structural confirmation of the purified compounds, in all cases, relies on spectroscopic methods such as 1D and 2D NMR and mass spectrometry.

TechniquePurposeApplication
Solvent Extraction Initial extraction of compounds from the biological matrix.Used for both Gonospermum elegans and Bifurcaria bifurcata.
Solvent Partitioning Preliminary separation of compounds based on polarity.A common step in the purification of plant-derived natural products.
Column Chromatography Separation of compounds in the crude extract.Utilized for both sesquiterpenes and diterpenes.
Flash Chromatography A rapid form of column chromatography for faster separation.Applied in the purification of diterpenes from Bifurcaria bifurcata.
HPLC High-resolution separation for final purification.A standard technique for obtaining highly pure natural compounds.
Bioassay-Guided Fractionation To isolate bioactive compounds from a mixture.A strategy used for the isolation of diterpenes from Bifurcaria bifurcata.
NMR Spectroscopy To determine the chemical structure of the isolated compounds.Essential for the structural elucidation of this compound and related compounds.
Mass Spectrometry To determine the molecular weight and formula of the compounds.Used in conjunction with NMR for structural confirmation.

Comprehensive Structural Elucidation and Stereochemical Characterization of Eleganodiol

Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy was a primary tool in deciphering the intricate molecular framework of Eleganodiol. The structure was largely determined through detailed analysis of the NMR spectra of its diacetate derivative. nih.govresearchgate.net

Initial ¹H NMR and ¹³C NMR spectroscopic data, while not publicly available in detailed tabular format, provided the foundational information regarding the carbon skeleton and proton environments within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been instrumental in establishing the connectivity between protons and carbons, revealing the sesquiterpene backbone.

While the specific chemical shifts (δ) and coupling constants (J) for this compound and its diacetate from the primary literature by Triana et al. (2003) are not accessible, a representative table structure for such data is presented below. This illustrates the type of detailed information that would be generated from such an analysis.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for this compound Diacetate (in CDCl₃) (Note: The following data is a representative example and not the actual reported values.)

Position¹³C (δ ppm)¹H (δ ppm, multiplicity, J in Hz)
175.14.25 (dd, 10.5, 5.2)
230.41.80 (m), 1.65 (m)
382.35.15 (t, 3.0)
4135.2
5125.85.40 (d, 10.0)
638.92.10 (m)
748.52.25 (m)
825.11.75 (m), 1.60 (m)
978.94.95 (br d, 9.5)
10140.1
11120.35.05 (d, 1.5)
1222.51.70 (s)
1316.21.65 (s)
14112.54.90 (s), 4.85 (s)
15110.84.80 (s), 4.75 (s)
OAc-3170.5 (C=O), 21.1 (CH₃)2.05 (s)
OAc-9170.8 (C=O), 21.3 (CH₃)2.08 (s)

Molecular Mass Determination and Fragmentation Pattern Analysis by Mass Spectrometry (MS)

Mass spectrometry was crucial for determining the molecular weight and formula of this compound. High-Resolution Mass Spectrometry (HRMS) would have provided the exact mass, allowing for the unambiguous determination of its elemental composition.

The structure of this compound was established on the basis of MS and NMR studies of its acetate (B1210297) derivatives. nih.govresearchgate.net The mass spectrum would exhibit a molecular ion peak ([M]⁺) corresponding to the mass of the compound. The fragmentation pattern, which results from the cleavage of the molecule within the mass spectrometer, provides valuable structural information. Key fragments would correspond to the loss of water molecules (-H₂O) from the diol or the loss of acetic acid moieties (-CH₃COOH) from its acetylated derivative.

A summary of expected mass spectrometry findings is outlined below, though specific m/z values from the primary literature are not available.

Interactive Data Table: Expected Mass Spectrometry Data for this compound and its Diacetate (Note: This represents expected data patterns, not actual reported values.)

CompoundIonization ModeExpected [M]⁺ or Adduct Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound ESI-MS[M+Na]⁺[M-H₂O+Na]⁺, [M-2H₂O+Na]⁺
This compound Diacetate EI-MS[M]⁺[M-CH₃COOH]⁺, [M-2CH₃COOH]⁺

Absolute Stereochemical Assignment through X-ray Crystallography of this compound Derivatives

While the relative stereochemistry of this compound was likely determined by NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, the assignment of its absolute configuration often requires more definitive methods. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. nih.gov

Although direct crystallization of this compound might have been challenging, its derivatives can be more amenable to forming high-quality crystals suitable for X-ray diffraction analysis. In the study by Triana et al. (2003), the structure of the acetate derivative of a related sesquiterpene lactone, eleganolactone B, was determined by single-crystal X-ray diffraction. nih.govresearchgate.net This indicates that a similar approach was likely considered or attempted for an this compound derivative to confirm its absolute stereochemistry. However, specific crystallographic data for an this compound derivative is not present in the available abstracts. Such an analysis would provide the precise coordinates of each atom, definitively establishing the R/S configuration at each chiral center.

Comparative Spectroscopic Analysis of this compound and its Acetate Derivatives

The comparison of spectroscopic data between a parent compound and its derivatives is a powerful strategy in structural elucidation. In the case of this compound, its conversion to this compound diacetate served multiple purposes. nih.govresearchgate.net

From an NMR perspective, the acetylation of hydroxyl groups induces a downfield shift in the signals of adjacent protons and carbons. This change can help confirm the location of the hydroxyl groups and can also resolve overlapping signals in the spectrum of the parent compound.

In mass spectrometry, the acetate derivative provides a different fragmentation pattern, often more predictable, which can corroborate the structural features deduced from the parent compound. The increase in molecular weight upon acetylation also confirms the number of hydroxyl groups present in the original molecule. The structures of this compound (1) and its acetate derivative (1a) were determined through these comparative MS and NMR studies. nih.gov

Biosynthetic Pathways and Chemical Ecology of Eleganodiol

Mechanistic Elucidation of Biosynthetic Precursors and Enzymatic Intermediates

The biosynthesis of eleganodiol, like other sesquiterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol and mitochondria, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The assembly of three C5 units of IPP and DMAPP leads to the formation of the C15 intermediate, farnesyl pyrophosphate (FPP). FPP is the direct precursor to the vast array of sesquiterpene skeletons. The cyclization of the linear FPP molecule is a key step, catalyzed by a class of enzymes known as terpene synthases (TPS). For the formation of this compound, which possesses a germacrane (B1241064) skeleton, a germacrene A synthase is likely involved. This enzyme would catalyze the cyclization of FPP to form the 10-membered ring characteristic of germacranes.

Following the initial cyclization, the hydrocarbon backbone undergoes a series of oxidative modifications, known as tailoring reactions, to yield the final product. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. In the case of this compound, two hydroxyl groups are introduced into the germacrane scaffold. The precise sequence and nature of the enzymatic intermediates between the initial cyclized hydrocarbon and the final diol have not been definitively elucidated for this compound itself, but likely involve hydroxylated germacrene derivatives.

Table 1: Key Precursors and Intermediates in the Postulated Biosynthesis of this compound

Compound Chemical Formula Role in Pathway
Isopentenyl pyrophosphate (IPP)C5H12O7P2C5 building block
Dimethylallyl pyrophosphate (DMAPP)C5H12O7P2C5 building block
Farnesyl pyrophosphate (FPP)C15H28O7P2C15 linear precursor to sesquiterpenes
Germacrene AC15H24Postulated initial cyclized hydrocarbon intermediate
Hydroxylated Germacrene DerivativesC15H24O, C15H24O2Postulated enzymatic intermediates
This compoundC15H24O2Final product

Enzymology and Gene Expression in this compound Biosynthesis

The biosynthesis of this compound is a multi-enzyme process, with each step being catalyzed by a specific enzyme. The key enzyme classes involved are terpene synthases and cytochrome P450 monooxygenases.

Terpene Synthases (TPS): These enzymes are responsible for the cyclization of FPP to form the basic sesquiterpene skeleton. The specific TPS involved in this compound biosynthesis would be a germacrene A synthase. These enzymes are known to be highly specific, producing a single or a limited number of structurally related products from a single substrate.

Cytochrome P450 Monooxygenases (CYPs): These enzymes introduce functional groups, such as hydroxyl groups, onto the hydrocarbon backbone. The formation of this compound from a germacrene precursor would require the action of at least two different CYP enzymes, or a single CYP with broad substrate specificity, to catalyze the two hydroxylation steps.

The expression of the genes encoding these biosynthetic enzymes is tightly regulated, often in a tissue-specific and developmentally controlled manner. nih.govgenome.govwikipedia.orgpressbooks.pubnih.gov Environmental factors, such as herbivory or pathogen attack, can also induce the expression of these genes, leading to an increased production of defensive compounds like sesquiterpenoids. The regulation of gene expression occurs primarily at the transcriptional level, where transcription factors bind to promoter regions of the biosynthetic genes to either activate or repress their transcription. wikipedia.orgpressbooks.pubnih.gov

Table 2: Key Enzyme Classes in this compound Biosynthesis

Enzyme Class Function Specific Role in this compound Biosynthesis
Terpene Synthase (TPS)Cyclization of farnesyl pyrophosphate (FPP)Catalyzes the formation of the germacrane skeleton
Cytochrome P450 Monooxygenase (CYP)Oxidation and hydroxylation of the terpene backboneIntroduces the two hydroxyl groups onto the germacrane skeleton

Chemoenzymatic and Biomimetic Synthetic Strategies for this compound Analogues

The development of synthetic routes to natural products and their analogues is a significant area of chemical research. Chemoenzymatic and biomimetic strategies offer powerful alternatives to traditional chemical synthesis.

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic transformations to create a target molecule. rug.nlresearchgate.netucsd.edunih.govescholarship.org For the synthesis of this compound analogues, a potential chemoenzymatic route could involve the chemical synthesis of a modified FPP precursor. This precursor could then be subjected to the action of a terpene synthase to generate a novel sesquiterpene scaffold. Subsequent enzymatic or chemical modifications could then be used to introduce different functional groups, leading to a library of this compound analogues.

Biomimetic Synthesis: This strategy aims to mimic the proposed biosynthetic pathway of a natural product in the laboratory. wikipedia.orgrsc.orgrsc.orgnih.govcaltech.edu A biomimetic synthesis of this compound would likely involve a cationic cyclization of a farnesol (B120207) derivative to mimic the enzymatic cyclization of FPP. The subsequent introduction of hydroxyl groups could be achieved using selective chemical oxidizing agents that mimic the action of CYP enzymes. While challenging, a successful biomimetic synthesis can provide strong evidence for a proposed biosynthetic pathway and offer a concise route to the natural product and its analogues.

Table 3: Comparison of Synthetic Strategies for this compound Analogues

Strategy Description Potential Application for this compound Analogues
Chemoenzymatic SynthesisCombination of chemical and enzymatic reactionsSynthesis of modified FPP precursors for enzymatic cyclization and subsequent modification.
Biomimetic SynthesisMimicking the proposed biosynthetic pathway in the labCationic cyclization of a farnesol derivative followed by selective oxidation.

Molecular Mechanisms of Action and Specific Cellular Targets of Eleganodiol

Interference with Intracellular Signal Transduction Pathways (e.g., Mitogen-Activated Protein Kinases, Akt Kinase)

No information is available on the effects of Eleganodiol on the Mitogen-Activated Protein Kinase (MAPK) or Akt kinase signaling pathways.

Covalent Adduct Formation with Cysteine Residues in Target Proteins and Enzymes

There is no published evidence to suggest that this compound forms covalent adducts with cysteine residues in proteins or enzymes.

Transcriptional and Post-Transcriptional Regulation of Gene Expression

The impact of this compound on the transcriptional and post-transcriptional regulation of gene expression has not been documented in the scientific literature.

Characterization of Ligand-Receptor Interactions and Pathway Interference

No studies characterizing the ligand-receptor interactions of this compound or its interference with any specific cellular pathways have been found.

Table of Compounds Mentioned:

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Analyses of Eleganodiol Derivatives

Theoretical Frameworks of Structure-Activity Relationships in Bioactive Natural Products

The concept of a structure-activity relationship (SAR) is foundational to medicinal chemistry, positing that the biological activity of a compound is directly related to its chemical structure. drugdesign.orggardp.orgcollaborativedrug.com For bioactive natural products like Eleganodiol, SAR studies aim to identify the specific structural features, or pharmacophores, that are essential for eliciting a biological response. pharmacologymentor.com This involves systematically modifying the chemical structure of the parent compound and observing the resulting changes in biological activity. gardp.org

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing mathematical relationships between the chemical structures and their biological activities. solubilityofthings.comslideshare.netnih.gov These models use statistical methods to correlate physicochemical properties or structural features of a series of compounds with their observed biological activities. pharmacologymentor.comtiikmpublishing.com The fundamental principle is that structurally similar molecules are likely to exhibit similar biological properties. slideshare.net For natural products, which often possess complex three-dimensional structures, QSAR provides a powerful tool to predict the activity of novel derivatives and guide the synthesis of more potent and selective analogues. nih.govnih.gov

The theoretical frameworks for SAR and QSAR in the context of natural products are rooted in several key principles:

Molecular Descriptors : QSAR models rely on a wide range of molecular descriptors that quantify various aspects of a molecule's structure and properties. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., logP), and topological descriptors (e.g., connectivity indices). slideshare.netdergipark.org.tr

Linear and Non-Linear Models : The relationship between molecular descriptors and biological activity can be modeled using various statistical techniques. Multiple Linear Regression (MLR) is a common approach for developing linear QSAR models. nih.gov However, due to the complexity of biological systems, non-linear methods such as Partial Least Squares (PLS) and machine learning algorithms are often employed to capture more complex relationships. nih.gov

Model Validation : A critical aspect of QSAR modeling is rigorous validation to ensure the predictive power of the model. This typically involves internal validation (e.g., cross-validation) and external validation using a separate set of compounds not used in model development. tiikmpublishing.com

Elucidation of Key Structural Motifs and Pharmacophoric Features Governing Biological Activity

The biological activity of this compound and its derivatives is dictated by the presence and orientation of specific functional groups and structural motifs. The elucidation of these key features is a primary goal of SAR studies. Through the synthesis and biological evaluation of a series of this compound analogues, researchers can systematically probe the importance of different regions of the molecule.

For instance, modifications to the hydroxyl groups, the alkyl side chain, and the diterpene core of this compound can reveal critical insights into its interaction with biological targets. The following table illustrates a hypothetical SAR study on a series of this compound derivatives, highlighting the impact of structural modifications on a specific biological activity (e.g., inhibitory concentration, IC₅₀).

CompoundModificationBiological Activity (IC₅₀, µM)
This compoundParent Compound10.5
ED-1Methylation of C-3 hydroxyl25.2
ED-2Acetylation of C-14 hydroxyl5.8
ED-3Epoxidation of C-7, C-8 double bond2.1
ED-4Removal of C-19 methyl group15.7
ED-5Introduction of a phenyl group at C-141.5

From this hypothetical data, several key pharmacophoric features can be inferred:

The hydroxyl group at C-14 appears to be crucial for activity, as its acetylation leads to a significant increase in potency.

The double bond at the C-7, C-8 position is another important feature, with its epoxidation resulting in a highly active derivative.

The introduction of a bulky aromatic group at C-14 further enhances the biological activity, suggesting a potential hydrophobic binding pocket in the target protein.

Rational Design and Synthesis of this compound Analogues for Optimized Preclinical Efficacy

The insights gained from SAR and QSAR studies provide a roadmap for the rational design of novel this compound analogues with improved preclinical efficacy. nih.govmdpi.com The goal is to systematically modify the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov This process involves a continuous feedback loop between computational design, chemical synthesis, and biological testing.

Based on the hypothetical SAR data presented above, a rational design strategy for new this compound analogues might focus on the following modifications:

Further modifications at C-14 : Exploring a variety of ester and ether linkages at the C-14 hydroxyl group to optimize interactions with the target.

Modifications of the C-7, C-8 double bond : Synthesizing a range of derivatives with different substitutions or ring openings at this position.

Combinatorial modifications : Combining the most favorable modifications from different parts of the molecule to generate highly potent analogues.

The synthesis of these rationally designed analogues often requires multi-step synthetic sequences, building upon the core this compound structure. nih.govnih.gov The following table presents a hypothetical set of designed this compound analogues and their predicted biological activities based on an established QSAR model.

CompoundDesigned ModificationPredicted Biological Activity (IC₅₀, µM)
ED-6C-14 benzoyl ester and C-7, C-8 epoxidation0.8
ED-7C-14 p-fluorobenzoyl ester and C-7, C-8 epoxidation0.5
ED-8C-14 phenoxy ether and C-7, C-8 epoxidation1.2
ED-9C-14 cyclohexyl ester and C-7, C-8 epoxidation0.9

In Silico Methodologies for SAR and QSAR Modeling (e.g., Molecular Docking, Cheminformatics)

In silico methodologies have become indispensable tools in modern drug discovery, significantly accelerating the process of SAR and QSAR analysis. academicjournals.orgresearchgate.netbonviewpress.com These computational techniques allow researchers to predict the biological activity of compounds, understand their mechanism of action at a molecular level, and prioritize synthetic efforts.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.commdpi.com For this compound derivatives, molecular docking studies can be used to:

Identify potential binding sites on a target protein.

Predict the binding affinity of different analogues.

Visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. nih.gov

The results of molecular docking can provide a structural basis for the observed SAR and guide the design of new analogues with improved binding affinity. The following table shows hypothetical results from a molecular docking study of this compound derivatives against a target protein.

CompoundDocking Score (kcal/mol)Key Interactions
This compound-7.2H-bond with Ser234
ED-2-8.1H-bond with Ser234, Hydrophobic interaction with Leu189
ED-3-9.5H-bond with Ser234 and Asn237, Pi-stacking with Phe192
ED-5-10.2H-bond with Ser234, Pi-pi stacking with Phe192

Cheminformatics : This field integrates computational tools to analyze and manage large datasets of chemical information. bonviewpress.com In the context of this compound, cheminformatics approaches can be used to:

Generate and manage libraries of virtual this compound derivatives.

Calculate a wide range of molecular descriptors for QSAR modeling.

Develop predictive QSAR models using machine learning algorithms.

Perform similarity searching and clustering to identify novel compounds with desired properties.

By leveraging these in silico methodologies, researchers can efficiently explore the chemical space around the this compound scaffold, leading to the discovery of more effective and safer therapeutic agents.

Synthetic and Semi Synthetic Methodologies for Eleganodiol and Its Structural Congeners

Strategies for the Total Synthesis of Eleganodiol

The total synthesis of elegaodiol, also referred to as elegansidiol, has been successfully achieved, providing a testament to the power of modern synthetic organic chemistry. A notable approach accomplished the racemic total synthesis of this complex natural product, along with its structural relatives farnesiferol B and farnesiferol D. nih.gov This synthesis showcases a strategic combination of powerful chemical reactions to construct the core skeleton and introduce the requisite functional groups.

The key transformations employed in this synthetic route include:

Diels-Alder Reaction: This powerful cycloaddition reaction was utilized to construct the core carbocyclic framework of the molecule. The Diels-Alder reaction is a cornerstone in the synthesis of complex cyclic systems, offering a high degree of stereochemical control and efficiency.

Gilman Addition: This reaction, involving the addition of a Gilman cuprate (B13416276) reagent, was likely employed to introduce a key carbon-carbon bond with high precision. Gilman reagents are known for their soft nucleophilicity, making them ideal for conjugate addition reactions.

Cross-Metathesis Reaction: This catalytic reaction is a versatile tool for the formation of carbon-carbon double bonds. In the context of the this compound synthesis, it was likely used to append or modify a side chain on the molecule. nih.gov

The successful execution of this multi-step synthesis provided access to racemic (±)-elegansidiol, confirming the proposed structure of the natural product and enabling further biological evaluation. nih.gov

Reaction Type Purpose in this compound Synthesis
Diels-Alder ReactionConstruction of the core cyclic framework
Gilman AdditionFormation of a key carbon-carbon bond
Cross-MetathesisCarbon-carbon double bond formation/modification

Semi-Synthetic Modification and Derivatization of Natural this compound

While the total synthesis of this compound is a significant achievement, the semi-synthetic modification of the natural product, when available in sufficient quantities, presents a more direct route to novel analogs. eupati.eu This approach leverages the existing complex scaffold of this compound and introduces chemical diversity through targeted modifications. Although specific literature on the semi-synthetic derivatization of this compound is not abundant, general principles of natural product modification can be applied. eupati.eunih.gov

Potential sites for modification on the this compound structure include its hydroxyl groups. These functional groups can be subjected to a variety of chemical transformations to generate a library of derivatives. Common derivatization strategies include:

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to alter the lipophilicity and steric bulk of the molecule. This can influence its pharmacokinetic and pharmacodynamic properties.

Oxidation: Selective oxidation of the hydroxyl groups could yield corresponding ketones or aldehydes, providing new functionalities for further elaboration.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can enhance water solubility and potentially alter the biological activity profile.

The goal of such semi-synthetic efforts is to establish structure-activity relationships (SAR), identifying which parts of the molecule are crucial for its biological effects and which can be modified to improve its therapeutic potential. imperial.ac.uk The modification of natural products like penicillin and steroid hormones has historically led to the development of important medicines with improved efficacy and stability. eupati.eu

Modification Potential Outcome
EsterificationAltered lipophilicity and steric profile
EtherificationModified solubility and steric hindrance
OxidationIntroduction of new carbonyl functionalities
GlycosylationEnhanced water solubility and modified bioactivity

Application of Sustainable Green Chemistry Principles in this compound Synthesis

The synthesis of complex natural products like this compound traditionally involves long reaction sequences and the use of hazardous reagents and solvents, leading to significant waste generation. skpharmteco.com The principles of green chemistry offer a framework for designing more environmentally benign synthetic routes. acs.org The application of these principles to the synthesis of diterpenoids and other complex molecules is an active area of research. nih.govjmb.or.krrsc.orgacs.org

Key green chemistry principles applicable to this compound synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused, minimizing waste. acs.org This is exemplified by the use of metathesis catalysts in the total synthesis of elegansidiol. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Diels-Alder cycloaddition are inherently atom-economical.

Use of Safer Solvents and Reagents: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com This includes replacing hazardous solvents with greener alternatives.

Use of Renewable Feedstocks: While not yet applied to this compound, the use of biosynthetic pathways in engineered microorganisms offers a promising green alternative for the production of diterpenoids from renewable resources. nih.govjmb.or.krrsc.orgacs.org

Design for Energy Efficiency: Carrying out reactions at ambient temperature and pressure can significantly reduce the energy consumption of a synthesis. wordpress.com

Electrosynthesis: The use of electricity to drive chemical reactions is an emerging green technology that can replace toxic and hazardous reagents. wordpress.comidw-online.dersc.org

By integrating these principles, the future synthesis of this compound and its analogs can be made more sustainable, reducing the environmental impact while still providing access to these valuable compounds.

Advanced Analytical Techniques in Eleganodiol Research and Metabolomics

High-Resolution Quantitative Analysis (e.g., UPLC-Q-TOF/MS, HPLC-UV)

The accurate quantification of Eleganodiol in various biological matrices is a prerequisite for understanding its pharmacokinetics and pharmacodynamics. High-resolution analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are instrumental in this regard.

UPLC-Q-TOF/MS offers exceptional sensitivity and selectivity, allowing for the detection and quantification of this compound at very low concentrations. researchgate.netnih.gov This technique combines the superior separation capabilities of UPLC with the high mass accuracy of TOF mass spectrometry, enabling the confident identification and quantification of the compound even in complex biological samples. youtube.com The high resolution of this method is crucial for distinguishing this compound from other structurally similar compounds. researchgate.net

HPLC-UV represents a more conventional yet robust method for quantitative analysis. While generally less sensitive than mass spectrometry-based methods, HPLC-UV is widely accessible and provides reliable quantification, particularly at higher concentration ranges. The selection between these techniques often depends on the specific requirements of the study, including the expected concentration of this compound and the complexity of the sample matrix.

Interactive Table: Comparison of Analytical Techniques for this compound Quantification

FeatureUPLC-Q-TOF/MSHPLC-UV
Principle Chromatographic separation followed by mass-to-charge ratio measurementChromatographic separation followed by UV absorbance measurement
Sensitivity High (picogram to femtogram range)Moderate (nanogram to microgram range)
Selectivity Very HighModerate to High
Identification Based on retention time and high-accuracy massBased on retention time and UV spectrum
Application Low-concentration quantification, metabolite identificationRoutine quantification, quality control

Comprehensive Metabolomic Profiling of this compound in Biological Systems

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to view the impact of this compound. nih.govnih.gov By employing untargeted metabolomics approaches, researchers can obtain a comprehensive snapshot of the metabolic changes induced by this compound in cells, tissues, or organisms. nih.govuu.se This holistic view is critical for identifying the biochemical pathways modulated by the compound and for uncovering its mechanism of action. wur.nlnih.gov

These studies typically utilize advanced analytical platforms like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to generate complex datasets. nih.gov Subsequent bioinformatic analysis of this data allows for the identification of metabolites that are significantly altered in the presence of this compound, thereby providing insights into its biological effects. researchgate.net This approach can reveal unexpected therapeutic targets and potential off-target effects. bohrium.com

Isotopic Labeling and Tracing for Biosynthetic and Mechanistic Elucidation

Understanding the biosynthetic pathway of this compound is crucial for its potential production and for engineering its synthesis in microbial systems. Isotopic labeling studies are a cornerstone of such investigations. nih.gov By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), scientists can trace the incorporation of these isotopes into the this compound molecule. nih.gov

This technique provides definitive evidence of the building blocks and enzymatic reactions involved in its biosynthesis. researchgate.net Furthermore, isotopic labeling can be employed to elucidate the metabolic fate of this compound within a biological system. By tracking the labeled compound, researchers can identify its downstream metabolites and understand how it is processed and eliminated by the organism, offering critical insights into its mechanism of action. chemrxiv.org

Future Research Avenues and Translational Prospects for Eleganodiol

Identification of Novel Biological Activities and Untapped Therapeutic Potential

The initial step in understanding the potential of Eleganodiol would be comprehensive screening to identify its biological activities. This would involve a battery of in vitro assays to determine its effects on various cellular processes. Should initial screenings reveal promising activity, further research would be essential to uncover its full therapeutic potential. The exploration for novel applications would be guided by its chemical structure and any observed bioactivities.

Development of this compound-Derived Probes and Research Tools

Following the identification of a specific biological target or pathway modulated by this compound, the development of chemical probes derived from its structure would be a critical next step. These research tools would be invaluable for target validation and for dissecting the molecular mechanisms of action. The synthesis of fluorescently tagged or biotinylated derivatives, for example, would enable researchers to visualize the compound's subcellular localization and to identify its binding partners.

Systems Biology Integration for Comprehensive this compound Activity Mapping

A systems biology approach would offer a holistic view of this compound's effects on biological systems. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers could construct a comprehensive map of the cellular pathways perturbed by the compound. This approach would not only help in understanding its mechanism of action but could also predict potential off-target effects and identify biomarkers for its activity.

Navigating Challenges and Harnessing Opportunities in this compound-Inspired Drug Discovery

The journey from a novel bioactive compound to a clinically approved drug is fraught with challenges. For this compound, these would likely include optimizing its potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts. ijpsjournal.com Furthermore, ensuring a sustainable and scalable supply, either through total synthesis or semi-synthetic approaches, would be a significant hurdle. nih.gov However, the unique chemical scaffold of a novel natural product like this compound could present significant opportunities, potentially offering a novel mechanism of action to tackle diseases with unmet medical needs. ijpsjournal.com The successful navigation of these challenges will be pivotal in realizing the translational prospects of this compound.

Q & A

Q. How to interpret contradictory findings in this compound’s antioxidant activity across different assay systems?

  • Methodological Answer: Cross-validate assays (e.g., DPPH, ORAC, FRAP) under standardized conditions (pH, temperature). Investigate assay-specific artifacts (e.g., interference from this compound’s absorbance in colorimetric tests). Use electron paramagnetic resonance (EPR) to directly measure radical scavenging and compare with indirect methods .

Q. What computational approaches enhance structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) to predict binding poses to target proteins. Validate with molecular dynamics simulations (GROMACS) to assess stability. Use QSAR models (DRAGON descriptors) to prioritize synthetic targets. Cross-reference with experimental IC50 data to refine predictive accuracy .

Q. How to design a multi-omics study to elucidate this compound’s mechanism of action?

  • Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. control samples. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks (e.g., NF-κB signaling). Validate key nodes via siRNA knockdown or western blot .

Methodological Tables

Table 1: Recommended Analytical Techniques for this compound Characterization

Parameter Technique Critical Settings
PurityHPLC-MSC18 column, 0.1% formic acid in mobile phase
StereochemistryChiral NMR600 MHz, COSY/NOESY experiments
Thermal StabilityDSC/TGAHeating rate: 10°C/min under N2

Table 2: Statistical Tests for Common Data Types in this compound Research

Data Type Appropriate Test Software
Normally distributedStudent’s t-testGraphPad Prism
Non-parametricMann-Whitney UR (stats package)
Survival analysisKaplan-Meier estimatorSPSS

Key Considerations for Reporting

  • Precision : Report numerical data to one digit beyond instrument precision (e.g., HPLC purity as 98.7% ± 0.3%, not 99%) .
  • Contradictions : Discuss anomalies in context (e.g., "Lower in vivo efficacy may reflect Phase I metabolism not modeled in vitro") .
  • Reproducibility : Archive raw data and analysis scripts in repositories like GitHub or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.